molecular formula C9H5ClOS2 B161753 2,2'-Bithiophene-5-Carbonyl Chloride CAS No. 135887-26-2

2,2'-Bithiophene-5-Carbonyl Chloride

Cat. No. B161753
CAS RN: 135887-26-2
M. Wt: 228.7 g/mol
InChI Key: HTMFYRRRQQYPCA-UHFFFAOYSA-N
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Description

2,2’-Bithiophene-5-Carbonyl Chloride is a chemical compound used in research and development . It is supplied by companies like Sigma-Aldrich for use in laboratory settings . The molecular formula of this compound is C9H5ClOS2 .


Synthesis Analysis

The synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride and its derivatives involves various reactions, including coupling, double bond migration in allylic systems, and different types of cycloaddition and dihydroamination . The crucial substrates for these reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .


Molecular Structure Analysis

The molecular weight of 2,2’-Bithiophene-5-Carbonyl Chloride is 228.72 g/mol . More detailed information about its molecular structure can be found in databases like PubChem and ChemSpider .

Scientific Research Applications

1. Structural Properties and Planarity

Research by Pomerantz (2003) demonstrated that incorporating carbonyl groups into bithiophenes affects their planarity due to electrostatic attractions, impacting the preparation of planar polythiophenes (Pomerantz, 2003).

2. Spectral Characteristics

Danko et al. (2013) studied the spectral characteristics of carbonyl substituted 2,2'-bithiophenes, revealing shifts in absorption and fluorescence, which vary depending on the substitution and the matrix environment (Danko et al., 2013).

3. Synthesis and Solid-State Structures

The synthesis of various dimethyl 2,2'-bithiophenedicarboxylates was reported by Pomerantz et al. (2002), where the structure and conformation of these compounds were analyzed, revealing significant insights into their steric properties (Pomerantz et al., 2002).

4. Applications in Polymerization

Krompiec et al. (2013) conducted a study on the synthesis and properties of novel polythiophenes using 2,2'-bithiophene, highlighting its use in creating conducting polymers with unique luminescent and electrochemical behaviors (Krompiec et al., 2013).

5. Environmental Applications

Mattarozzi et al. (2009) developed a novel solid-phase microextraction coating based on the electropolymerization of a molecular receptor functionalized with 2,2'-bithiophene, which proved effective in detecting environmental pollutants (Mattarozzi et al., 2009).

Safety and Hazards

2,2’-Bithiophene-5-Carbonyl Chloride is classified as a skin corrosive and eye damager . It is advised to avoid dust formation, breathing vapors, mist or gas, and to ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFYRRRQQYPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380063
Record name 2,2'-Bithiophene-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135887-26-2
Record name 2,2'-Bithiophene-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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